Product packaging for 4-Bromo-2-morpholinobenzoic acid(Cat. No.:CAS No. 1099687-03-2)

4-Bromo-2-morpholinobenzoic acid

Cat. No.: B1517752
CAS No.: 1099687-03-2
M. Wt: 286.12 g/mol
InChI Key: FYELNCRQYNFNFO-UHFFFAOYSA-N
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Description

4-Bromo-2-morpholinobenzoic acid is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its core structure is derived from the 2-morpholinobenzoic acid scaffold, which has been identified as a optimal pharmacophore for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC) . PC-PLC is an enzyme upregulated in various cancers, including breast, ovarian, and epidermoid cancer cell lines, and its activity is implicated in oncogenic signaling pathways and cellular proliferation . Researchers utilize this brominated analog as a versatile building block for the synthesis of more complex molecules, such as 2-morpholino-5-N-benzylamino benzoic acid derivatives, which have demonstrated potent PC-PLC enzyme inhibition and anti-proliferative activity against cancer cell lines like MDA-MB-231 and HCT116 . The bromine substituent at the 4-position provides a reactive site for further functionalization via cross-coupling reactions, enabling exploration of structure-activity relationships around the central benzoic acid core . This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO3 B1517752 4-Bromo-2-morpholinobenzoic acid CAS No. 1099687-03-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYELNCRQYNFNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655926
Record name 4-Bromo-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099687-03-2
Record name 4-Bromo-2-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization in Research of 4 Bromo 2 Morpholinobenzoic Acid

Spectroscopic Methods for Definitive Structural Assignment

Spectroscopy is indispensable for the unambiguous confirmation of the molecular structure of 4-Bromo-2-morpholinobenzoic acid. Each method provides unique and complementary information about the molecule's atomic composition, functional groups, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to the asymmetry of the molecule, distinct signals are expected for each proton.

Aromatic Protons: The three protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be influenced by the electronic effects of the bromo, morpholino, and carboxylic acid substituents. For instance, in ortho-substituted benzoic acids, the proton adjacent to the carboxylic acid can be significantly deshielded. mit.edu

Morpholine (B109124) Protons: The eight protons of the morpholine ring would typically appear as two distinct multiplets in the more upfield region (around δ 3.0-4.0 ppm). The protons on the carbons adjacent to the oxygen atom will be more deshielded (further downfield) than those adjacent to the nitrogen atom.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift (δ 10-14 ppm), and its presence can be confirmed by D₂O exchange, which would cause the peak to disappear. mit.edudocbrown.info

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The six carbons of the benzene ring would produce six distinct signals in the aromatic region (δ 120-150 ppm). libretexts.org The carbons directly attached to the substituents (C-1, C-2, C-4) would have chemical shifts influenced by those groups and would typically appear as singlets in a decoupled spectrum. mnstate.edu

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have a characteristic signal in the highly deshielded region of the spectrum (δ 160-185 ppm). chemguide.co.uk

Morpholine Carbons: The four carbons of the morpholine ring would show two distinct signals in the aliphatic region (typically δ 45-70 ppm), reflecting the different chemical environments of the carbons adjacent to the nitrogen versus the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 14.0 (broad s, 1H)160 - 185
Aromatic C-H6.5 - 8.0 (m, 3H)120 - 150
Aromatic C-Br, C-N, C-COOH-120 - 150 (quaternary)
Morpholine (-O-CH₂-)3.7 - 4.0 (m, 4H)65 - 70
Morpholine (-N-CH₂-)3.0 - 3.4 (m, 4H)45 - 55

This table is illustrative, based on known chemical shift ranges for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its exact elemental formula. For this compound (C₁₁H₁₂BrNO₃), HRMS would be used to confirm its molecular weight of approximately 286.12 g/mol . glpbio.com

The key advantage of HRMS is its high accuracy, which can distinguish between compounds with the same nominal mass. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. docbrown.info

Analysis of the fragmentation pattern can also provide structural information. For benzoic acid derivatives, common fragmentation includes the loss of water ([M-H₂O]⁺) and the loss of a carboxyl group as COOH or CO₂. docbrown.infofu-berlin.de The loss of CO is also a known fragmentation pathway for aromatic carboxylic acids. stackexchange.com In the case of this compound, fragmentation of the morpholine ring would also be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. spectroscopyonline.com

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present around 1700 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹. libretexts.org

C-O and C-N Stretches: The C-O-C stretch of the morpholine ether and the C-N stretch of the amine will produce strong bands in the fingerprint region (approximately 1100-1300 cm⁻¹). nist.gov

C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Aromatic C=C Bends: Aromatic ring substitution patterns give rise to characteristic out-of-plane (o.o.p.) bending bands in the 690-900 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy often provides complementary information.

Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, usually give a strong Raman signal.

While the O-H stretch is weak in Raman, the C=O stretch is typically observed.

The C-H stretching vibrations of the morpholine and aromatic rings are also visible. researchgate.netchemicalbook.com

Spectral differences between solid-state forms (polymorphs) can often be more pronounced in Raman spectroscopy than in IR. americanpharmaceuticalreview.com

Table 2: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)Weak
Carboxylic AcidC=O Stretch~1700 (strong)Moderate
Aromatic RingC-H Stretch>3000 (moderate)Strong
Morpholine RingC-H Stretch<3000 (moderate)Strong
Morpholine RingC-O-C Stretch~1120 (strong)Moderate
Benzene RingC=C Bends (o.o.p)690 - 900 (strong)Weak
Bromo SubstituentC-Br Stretch500 - 600 (moderate)Strong

This table is illustrative, based on characteristic group frequencies.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as electrons are promoted to higher energy levels (electronic transitions). Aromatic compounds like this compound show characteristic absorptions due to π → π* transitions.

The benzene ring itself has characteristic primary absorption bands around 184 and 204 nm and a less intense secondary band around 256 nm. libretexts.orgspcmc.ac.in Substitution on the ring significantly affects the position (λ_max) and intensity (molar absorptivity, ε) of these bands. The presence of the electron-donating morpholino group and the electron-withdrawing carboxyl group, along with the bromo substituent, extends the conjugated system. This is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands compared to unsubstituted benzene. spcmc.ac.inhnue.edu.vn The exact λ_max would be determined experimentally, but it is predicted to fall within the range accessible by standard UV-Vis spectrophotometers (200-400 nm).

Chromatographic Method Development for Purity Analysis and Isolation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradants, thereby allowing for its isolation and the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is the premier technique for both the analysis and purification of non-volatile compounds like this compound.

Analytical HPLC: For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically developed.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, where separation occurs based on the compound's hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (often with formic or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com An acidic pH ensures that the carboxylic acid is protonated, leading to better retention and sharper peak shape. nih.gov

Detection: A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance (the λ_max determined by UV-Vis spectroscopy).

Method Development: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a wide range of polarities and to achieve a reasonable analysis time. helixchrom.com

Preparative HPLC: Once an analytical method is established, it can be scaled up for preparative purposes. This involves using a larger column and a higher flow rate to isolate larger quantities of the pure compound from a crude reaction mixture. The principles of separation remain the same as in the analytical method. sielc.com

Table 3: Illustrative HPLC Method Parameters for this compound

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at λ_max (e.g., ~254 nm)
Injection Volume 5 - 20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement over traditional High-Performance Liquid Chromatography (HPLC), offering superior resolution, increased speed, and enhanced sensitivity. These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific UPLC methods for this compound are not extensively detailed in published literature, methodologies for structurally related bromobenzoic acids provide a strong framework for its analysis.

Reverse-phase UPLC is the most probable method for analyzing this compound. This technique would likely employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, to minimize peak tailing and improve chromatographic performance. sielc.com The separation would be based on the compound's hydrophobicity.

A typical UPLC method would involve a binary solvent system under gradient elution. The mobile phase would likely consist of an aqueous component, often with a small amount of acid like formic acid to ensure the carboxylic acid group remains protonated, and an organic modifier such as acetonitrile or methanol. The use of smaller particle columns (e.g., 3 µm or less) is a key feature of UPLC, enabling faster analysis times compared to conventional HPLC. sielc.comsielc.comsielc.com

Table 1: Representative UPLC Conditions for Analysis of Related Bromobenzoic Acids

ParameterCondition
Column Newcrom R1 or equivalent C18 (sub-2 µm or ≤ 3 µm particles) sielc.com
Mobile Phase A Water with 0.1% Formic Acid (MS-compatible) or Phosphoric Acid sielc.comsielc.comsielc.com
Mobile Phase B Acetonitrile (MeCN) sielc.comsielc.comsielc.com
Elution Mode Gradient
Detector UV-Vis (monitoring at a wavelength appropriate for the chromophore) or Mass Spectrometry (MS)

This table is a composite representation based on methods for similar compounds and does not represent a validated method for this compound.

The enhanced resolution of UPLC is critical for separating the main compound from any potential impurities, such as starting materials from its synthesis or degradation products. The speed of UPLC also offers a high-throughput advantage in research and quality control settings.

Chiral Chromatography for Enantiomeric Separation (if applicable for derivatives)

This compound itself is an achiral molecule and therefore does not have enantiomers. However, if derivatives of this compound were synthesized that introduce a chiral center, chiral chromatography would become an essential analytical tool. For instance, modification of the carboxylic acid group to form an amide with a chiral amine would result in a pair of diastereomers. If a chiral center were introduced elsewhere in the molecule, a pair of enantiomers would be formed.

The separation of such enantiomeric or diastereomeric derivatives would likely be achieved using a chiral stationary phase (CSP) in an HPLC or UPLC system. nih.gov There are various types of CSPs available, with polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) being widely used for a broad range of chiral compounds. nih.gov

The general approach involves two main techniques for analyzing enantiomers: nih.gov

Indirect Method: The chiral molecule is derivatized with an optically pure agent to create diastereomers, which can then be separated on a standard achiral column.

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP), which is the more common approach. nih.gov

For example, research on the enantiomeric separation of a related compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a (R,R) Whelk-O1 chiral HPLC column with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine. tsijournals.com This demonstrates that chiral separations for brominated aromatic acids are feasible and effective. The choice of the specific CSP and mobile phase would be highly dependent on the exact structure of the chiral derivative of this compound.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional molecular structure and packing of a compound in the solid state. While the crystal structure for this compound has not been publicly reported, analysis of a closely related compound, 4-Bromo-2-hydroxybenzoic acid, provides insight into the likely structural features. researchgate.net

In the crystal structure of 4-Bromo-2-hydroxybenzoic acid, the molecule is nearly planar. researchgate.net A key feature is the formation of an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid oxygen, creating a stable six-membered ring motif known as an S(6) ring. researchgate.net In the crystal lattice, molecules arrange into inversion dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) loop. researchgate.net These dimers are further organized into a one-dimensional architecture through short Br···Br contacts. researchgate.net

For this compound, one could hypothesize a similar dimeric association through hydrogen bonding of the carboxylic acid groups. However, the presence of the bulky, non-planar morpholino group in place of the hydroxyl group would significantly influence the crystal packing. The morpholine ring's oxygen and nitrogen atoms could act as hydrogen bond acceptors, potentially leading to a more complex three-dimensional network of intermolecular interactions rather than the one-dimensional chains seen in 4-bromo-2-hydroxybenzoic acid. The dihedral angle between the benzoic acid ring and the morpholine ring would be a key structural parameter.

Table 2: Representative Crystallographic Data for the Related Compound 4-Bromo-2-hydroxybenzoic acid

ParameterValueReference
Chemical Formula C₇H₅BrO₃ researchgate.net
Crystal System Monoclinic
Space Group P2₁/c
Key Supramolecular Motif Carboxylic acid inversion dimer (R²₂(8) loop) researchgate.net
Key Intermolecular Interactions O-H···O hydrogen bonds, Br···Br contacts researchgate.net

This data is for the related compound 4-Bromo-2-hydroxybenzoic acid and is presented for illustrative purposes.

A definitive understanding of the solid-state architecture of this compound awaits the successful growth of a single crystal suitable for X-ray diffraction analysis. Such a study would precisely determine bond lengths, bond angles, and the nature of the intermolecular forces governing its crystal lattice.

Pharmacological and Biological Investigations of 4 Bromo 2 Morpholinobenzoic Acid and Its Structural Analogs

Evaluation as Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibitors

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine (B91661) and diacylglycerol (DAG). nih.gov The dysregulation of PC-PLC activity has been linked to various pathological conditions, including cancer, making it an attractive target for therapeutic intervention. nih.govnih.gov

In Vitro Enzymatic Inhibition Kinetics and Potency

These studies have primarily focused on 2-morpholino-5-N-benzylamino benzoic acid derivatives. It has been demonstrated that the carboxylic acid group of these molecules is crucial for their inhibitory activity, as it is believed to chelate the catalytic zinc ions within the active site of the PC-PLC enzyme. nih.govresearchgate.net Further modifications, such as replacing the carboxylic acid with a hydroxamic acid, have been shown to maintain or even enhance this inhibitory potential due to a stronger interaction with the zinc ions. nih.gov

Within this series of compounds, halogen substitutions on the N-benzyl ring have been found to significantly influence potency. For instance, a 4-bromo substituted hydroxamic acid derivative demonstrated notable antiproliferative effects, which are linked to its PC-PLC inhibitory action. nih.gov

Table 1: PC-PLC Inhibitory and Antiproliferative Activity of Selected 2-Morpholinobenzoic Acid Analogs

CompoundModificationPC-PLC InhibitionAntiproliferative Activity
D609 (Reference) Tricyclodecan-9-yl-potassium xanthateStandard InhibitorArrests proliferation in multiple cancer cell lines
2-Morpholinobenzoic acids Core scaffoldImproved activity over D609Potent activity in MDA-MB-231 and HCT-116 cancer cell lines
Hydroxamic acid derivatives Carboxylic acid replaced with hydroxamic acidSimilar or better than D609Potent activity in MDA-MB-231 and HCT-116 cancer cell lines
Halogenated N-benzyl derivatives Halogen substitutions on the N-benzyl ringStrong inhibitorsSignificant reduction in cell proliferation

Cellular Assays for Antiproliferative Effects and Apoptosis Induction

The inhibition of PC-PLC by 2-morpholinobenzoic acid derivatives has been correlated with significant antiproliferative activity in various cancer cell lines, including the breast cancer cell line MDA-MB-231 and the colon cancer cell line HCT116. nih.govnih.gov Studies on these analogs have shown that they can effectively limit cell proliferation. nih.gov For example, a 4-bromo substituted hydroxamic acid analog was found to reduce cell proliferation to as low as 18.1 ± 5.6% in HCT116 cells. nih.gov

While direct studies on 4-bromo-2-morpholinobenzoic acid are lacking, research on structurally related compounds, such as those with an additional N-benzylamino group, has confirmed that the 2-morpholinobenzoic acid scaffold is a key pharmacophore for this antiproliferative activity. nih.govrsc.org The induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. Although specific apoptosis induction data for this compound is not available, the significant antiproliferative effects observed in its analogs suggest that this could be a potential mechanism. nih.gov

Molecular Mechanism of Action Studies via PC-PLC Inhibition

The primary molecular mechanism of action for 2-morpholinobenzoic acid-based inhibitors is attributed to their interaction with the PC-PLC enzyme. nih.gov By inhibiting PC-PLC, these compounds disrupt the production of DAG, a critical second messenger that activates several downstream signaling pathways involved in cell proliferation, such as those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK). nih.gov

Molecular modeling studies have provided insights into the binding mode of these inhibitors, confirming that the carboxylate functionality chelates the trinuclear zinc ion center in the active site of bacterial PC-PLC, which is often used as a model for the human enzyme. nih.gov The morpholinyl nitrogen has also been identified as being essential for this inhibitory activity. nih.gov

Exploration of Other Enzyme Targets and Receptor Interactions

Beyond PC-PLC, the structural motifs present in this compound, namely the morpholine (B109124) ring and the substituted benzoic acid, are found in compounds that interact with other enzyme and receptor systems.

Investigation of Kinase Modulation (e.g., LRRK2 Inhibitory Potential)

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. google.com While there are no direct studies evaluating this compound as an LRRK2 inhibitor, the morpholine moiety is present in some known potent LRRK2 inhibitors. nih.govnih.gov Furthermore, compounds with an indolinone scaffold, which can be conceptually related to a cyclized benzoic acid derivative, have been investigated as LRRK2 inhibitors. nih.gov These findings suggest that the structural components of this compound could potentially interact with kinase active sites, but specific research is required to confirm any LRRK2 inhibitory potential.

Assessment of Antimicrobial Activity Against Specific Pathogens

The antimicrobial potential of this compound against specific pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa has not been explicitly reported in the reviewed literature. However, related structural classes have shown antimicrobial properties. For instance, morpholinium-based ionic liquids have demonstrated antimicrobial activity against clinical isolates of Pseudomonas aeruginosa. nih.govresearchgate.net This suggests that the morpholine ring system can be a component of antibacterial agents. Additionally, various brominated compounds have been explored for their antimicrobial effects. nih.gov However, without direct testing, the antimicrobial efficacy of this compound remains speculative.

Screening for Anti-cancer Efficacy in Diverse Cell Lines

Derivatives of the 2-morpholinobenzoic acid scaffold have been the subject of antiproliferative testing against various cancer cell lines. Research has particularly focused on their efficacy as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of several cancers. nih.govnih.govresearchgate.net The anti-proliferative activities of these compounds have been evaluated in cell lines such as the triple-negative breast cancer cell line (MDA-MB-231) and a human colon cancer cell line (HCT116). nih.govnih.gov

While specific IC50 values for this compound are not extensively detailed in the reviewed literature, studies on analogous compounds provide insight into the scaffold's potential. For instance, hydroxamic acid derivatives of the core scaffold have demonstrated potent anti-proliferative effects in both MDA-MB-231 and HCT116 cell lines. nih.gov The general strategy involves screening these compounds to identify those with significant growth inhibition, which then qualify for more detailed dose-response evaluations. researchgate.net This systematic screening is crucial for identifying lead compounds with potential for further development.

Interactive Table: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Analogs

Structure-Activity Relationship (SAR) Studies of the 2-Morpholinobenzoic Acid Scaffoldnih.govnih.gov

The 2-morpholinobenzoic acid structure has served as a foundational scaffold for extensive Structure-Activity Relationship (SAR) studies aimed at discovering potent anti-cancer agents. nih.gov These investigations have led to the synthesis of numerous analogs to delineate the chemical features essential for biological activity. nih.govnih.gov The primary goal of these SAR studies is to optimize the scaffold's inhibitory effect on its molecular target, PC-PLC, and enhance its antiproliferative properties. nih.govresearchgate.net

Systematic Modification of the Halogenation Pattern and Morpholine Substitutions

Systematic modifications have been a key strategy in exploring the therapeutic potential of the 2-morpholinobenzoic acid scaffold. nih.govnih.gov Researchers have synthesized a wide array of analogs by altering the substitution patterns on the central aromatic ring and modifying the morpholine group. nih.gov

Modifications explored include:

Changes to the Central Ring: This involves altering the position and nature of substituents on the benzoic acid ring. The halogenation pattern is a critical area of modification, with different halogens and their positions on the ring influencing the compound's electronic properties and binding affinity.

Alkyl Heterocycle Modifications: The morpholine ring itself has been a target for structural changes to improve potency and pharmacokinetic properties.

N-benzyl Bridge Methylation: Investigations into methylating the nitrogen of the N-benzyl bridge have revealed that this modification can lead to some of the most biologically active compounds in the series. nih.govnih.gov

Elucidation of Pharmacophoric Requirements for Target Interactionnih.gov

Pharmacophore modeling is essential for identifying the crucial three-dimensional arrangement of chemical features necessary for a molecule to interact with its biological target. For the 2-morpholinobenzoic acid scaffold, studies have aimed to define the optimal pharmacophore for inhibiting PC-PLC. nih.govnih.govnih.gov

The key findings confirm that the optimal pharmacophore consists of a 2-morpholino-5-N-benzylamino benzoic acid, or a derivative of this acid. nih.govnih.gov Molecular modeling studies have highlighted that the chelation of the carboxylic acid group to the catalytic zinc ions (Zn²⁺) in the active site of PC-PLC is a pivotal interaction for inhibition. researchgate.net This finding underscores the importance of the benzoic acid moiety in the scaffold's mechanism of action. Further exploration has confirmed that benzylic N-methylated compounds are highly active, suggesting this region of the pharmacophore is critical for potent biological activity and warrants further investigation. nih.gov

Interactive Table: Pharmacophoric Features of the 2-Morpholinobenzoic Acid Scaffold

Cellular and Molecular Responses to Compound Exposure

The primary molecular target for the 2-morpholinobenzoic acid class of compounds is phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govresearchgate.net Dysregulation of this enzyme and the resulting alterations in choline (B1196258) phospholipid metabolism are recognized as potential biomarkers for cancer and its malignant progression. nih.gov

Upon exposure, these compounds inhibit PC-PLC, which is responsible for metabolizing phosphatidylcholine into the secondary messengers phosphocholine and 1,2-diacylglycerol (DAG). nih.gov Both of these downstream messengers have been implicated in promoting tumor growth and metastatic progression. nih.gov Therefore, by inhibiting PC-PLC, this compound and its analogs can disrupt these oncogenic signaling pathways. The cellular response to this disruption can include the inhibition of cell proliferation and the induction of apoptosis (programmed cell death), which has been observed with structurally related compounds targeting cancer cells. ejmo.orgmdpi.commdpi.com The ultimate effect at the cellular level is a reduction in the viability of cancer cells, driven by the targeted inhibition of a key metabolic pathway.

Computational Chemistry and in Silico Modeling for 4 Bromo 2 Morpholinobenzoic Acid

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse in computational chemistry for its balance of accuracy and computational cost. For 4-bromo-2-morpholinobenzoic acid, DFT calculations would be employed to optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms in space.

From this optimized geometry, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Hypothetical DFT-Calculated Properties for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DMeasures the molecule's overall polarity
Total Energy-2150 HartreeThe total electronic energy of the molecule

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

DFT calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data. For instance, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. By comparing the calculated spectrum with an experimental one, a detailed assignment of the vibrational modes to specific functional groups and bond movements within the molecule can be achieved.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H and ¹³C) can be computed. These predictions, when correlated with experimental NMR data, help confirm the chemical structure and provide insights into the electronic environment of the different atoms within the this compound molecule. ucl.ac.uk

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). scispace.commdpi.com This method is central to drug discovery and helps in understanding the basis of molecular recognition. nih.gov

For this compound, molecular docking simulations could be used to screen for potential biological targets. In this process, the 3D structure of the compound would be placed into the binding site of various proteins of interest. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on a force field that approximates the binding energy.

The output of a docking simulation includes the predicted binding pose and a scoring value, often in kcal/mol, which estimates the binding affinity. Lower binding energy scores generally indicate a more favorable interaction. japsonline.com This allows researchers to prioritize which protein targets are most likely to interact with the compound, guiding experimental validation. The morpholine (B109124) and benzoic acid moieties are common in bioactive molecules, suggesting that this compound could potentially interact with a range of enzymes or receptors. nih.govnih.gov

Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For this compound, these interactions could include:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The morpholine oxygen can also act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Pi-Pi Stacking: The aromatic ring could stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. japsonline.com

Identifying these key interactions is crucial for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.

Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical FindingImplication
Binding Affinity-8.2 kcal/molSuggests a potentially strong and stable interaction
Key Interacting ResiduesLYS72, GLU91, PHE168Identifies the specific amino acids involved in binding
Hydrogen BondsCarboxyl group with LYS72; Morpholine oxygen with backbone NHHighlights critical polar contacts for anchoring the ligand
Hydrophobic InteractionsPhenyl ring with PHE168Indicates the role of nonpolar forces in binding

Note: The data in this table is hypothetical and for illustrative purposes only. The target and results are not based on published data for this specific compound.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations introduce motion, allowing the study of the dynamic behavior of the ligand-receptor system over time. researchgate.net An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change.

For this compound, an MD simulation could be used to assess the stability of a predicted docking pose. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. researchgate.net MD can also reveal alternative binding poses or conformational changes in the protein that are induced by the ligand.

Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution, providing insights into its flexibility and the different shapes it can adopt. ucl.ac.uk This is important because the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy conformation in solution. More advanced MD techniques can also be used to calculate binding free energies with higher accuracy than docking scores.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied by examining models for structurally related compounds, such as other benzoic acid derivatives and morpholine-containing molecules.

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a compound like this compound, key descriptors would likely include:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These pertain to the distribution of electrons and include properties like dipole moment and partial charges on atoms.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a crucial descriptor in this category, indicating the lipophilicity of the compound.

Research on various bioactive molecules has demonstrated the utility of QSAR in predicting their therapeutic potential. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against certain bacterial enzymes increases with hydrophobicity, molar refractivity, and the presence of specific substituents. nih.gov Similarly, QSAR analyses of other heterocyclic compounds have highlighted the importance of parameters like polarization, dipole moment, and lipophilicity in determining biological activity. pensoft.net

For this compound, a hypothetical QSAR model could be constructed based on its structural features. The morpholine ring, a common scaffold in medicinal chemistry, is known to influence pharmacokinetic properties and can be crucial for binding to biological targets. mdpi.comspringernature.com The bromine atom at the 4-position and the carboxylic acid group at the 1-position of the benzoic acid ring are also significant. The bromine can participate in halogen bonding and increase lipophilicity, while the carboxylic acid can act as a hydrogen bond donor and acceptor.

A predictive QSAR model for a series of analogs of this compound would likely indicate that variations in substituents on the phenyl ring or modifications to the morpholine moiety would significantly impact biological activity.

Table 1: Hypothetical QSAR Descriptor Data for this compound and Related Analogs

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Activity (pIC50)
This compound286.122.558.66.2
2-morpholinobenzoic acid207.221.858.65.5
4-Chloro-2-morpholinobenzoic acid241.672.358.66.0
4-Fluoro-2-morpholinobenzoic acid225.212.058.65.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in QSAR studies of similar compounds.

In Silico Pharmacokinetic and ADME Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a crucial component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile. These predictive models use the chemical structure of a molecule to estimate its behavior within a biological system, helping to identify potential liabilities before costly and time-consuming experimental studies are undertaken.

For this compound, various ADME parameters can be predicted using established computational tools. These predictions are based on large datasets of experimentally determined properties of diverse chemical structures.

Absorption: Oral bioavailability is a key consideration for many drugs. In silico models can predict parameters such as human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models). The presence of the morpholine group in this compound may contribute to favorable absorption properties.

Distribution: The distribution of a drug throughout the body is influenced by factors like plasma protein binding (PPB) and its ability to cross biological barriers, such as the blood-brain barrier (BBB). The lipophilicity introduced by the bromine atom can affect these properties.

Metabolism: Predicting the metabolic fate of a compound is essential. In silico models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, the aromatic ring and the morpholine moiety would be potential sites for metabolic transformation.

Excretion: The route and rate of excretion are also important pharmacokinetic parameters that can be estimated using computational models.

Table 2: Predicted ADME Properties for this compound

ADME PropertyPredicted ValueInterpretation
Human Intestinal Absorption (HIA)>80%Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (nm/s)>100Suggests good intestinal permeability. nih.gov
Blood-Brain Barrier (BBB) PenetrationLowNot expected to readily cross the BBB.
Plasma Protein Binding (PPB)>90%Expected to have high affinity for plasma proteins.
CYP2D6 InhibitionLikely InhibitorPotential for drug-drug interactions.
Aqueous Solubility (logS)-3.5Moderately soluble in water.

Note: The data in this table represents predicted values from common in silico ADME models and should be confirmed by experimental validation.

The in silico profiling of this compound suggests that it possesses several drug-like properties. However, potential liabilities, such as the predicted inhibition of CYP enzymes, would need to be carefully evaluated in experimental settings. These computational predictions serve as a valuable guide for the rational design and optimization of new drug candidates based on this chemical scaffold.

Advanced Applications and Future Research Trajectories of 4 Bromo 2 Morpholinobenzoic Acid

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The primary and most documented application of 4-Bromo-2-morpholinobenzoic acid is its role as a key intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure offers multiple reaction sites, making it a valuable building block for constructing sophisticated molecular architectures.

A notable example of its application is found in the synthesis of bicyclic heteroaryl derivatives that function as modulators of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2). In a patented synthetic route, this compound is used as a precursor to create amide-containing compounds. google.comgoogleapis.com The process involves an amide coupling reaction where the carboxylic acid group of this compound is activated and then reacted with morpholine (B109124) to form an amide bond. This transformation is a critical step in the multi-step synthesis of potent therapeutic agents. google.comgoogleapis.com

The reaction, as detailed in patent literature, involves treating this compound with a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N-methyl-morpholine (NMM), followed by the addition of a second morpholine molecule to complete the amide formation. google.comgoogleapis.com

Table 1: Documented Use as a Synthetic Intermediate

Starting Material Reagents Product Reference
This compound 1. N-methyl-morpholine (NMM), HATU2. Morpholine (4-Bromo-2-morpholinophenyl)(morpholino)methanone google.comgoogleapis.com

This documented utility underscores the compound's importance in constructing specific scaffolds for targeted drug development programs.

Development of Prodrugs and Targeted Delivery Systems

The prodrug approach is a well-established strategy in drug development to enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of a parent drug. frontiersin.org Prodrugs are inactive derivatives that undergo biotransformation in the body to release the active therapeutic agent. nih.gov The chemical structure of this compound, specifically its carboxylic acid group, makes it an ideal candidate for prodrug design.

The carboxylic acid moiety can be chemically modified, typically through esterification or amidation, to improve properties such as water solubility, lipophilicity, and membrane permeability. mdpi.com For instance, converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing oral absorption. Conversely, attaching a polar promoiety, such as a polyethylene (B3416737) glycol (PEG) chain or an amino acid, could improve aqueous solubility for parenteral administration. nih.gov

While specific prodrugs of this compound are not yet detailed in published literature, the principles of prodrug design are broadly applicable. A common strategy involves creating an ester linkage that can be cleaved by ubiquitous esterase enzymes in the body to release the active parent acid. frontiersin.org This approach could be used to modulate the drug's release profile, prolong its duration of action, or target its delivery to specific tissues where certain enzymes are overexpressed, such as in some cancer cells. frontiersin.orgnih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Programs

Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to high-throughput screening (HTS) for identifying starting points for drug discovery. FBDD uses libraries of low-molecular-weight compounds, or "fragments," to screen against biological targets. nih.govrsc.org These fragments, although binding with low affinity, do so efficiently and can be optimized into potent leads. nih.gov

This compound possesses several characteristics that make it, or its derivatives, a suitable candidate for inclusion in fragment libraries.

Low Molecular Weight: Its molecular weight is within the typical range for fragments.

3D Complexity: The presence of the morpholine group provides a three-dimensional character that can effectively probe the binding pockets of proteins, which is often a challenge for purely flat, aromatic fragments.

Defined Vectors for Growth: The bromine atom and the carboxylic acid group provide clear, synthetically tractable points for chemical elaboration. Once a fragment is found to bind to a target, chemists can use these "growth vectors" to design new analogs that extend into adjacent pockets of the protein to increase affinity and selectivity. nih.gov

The morpholinobenzoic acid scaffold is a privileged structure in medicinal chemistry, and its integration into an FBDD campaign could identify novel hits against challenging targets, such as protein-protein interactions. rsc.org

Exploration of New Therapeutic Areas and Disease Indications

The most direct insight into new therapeutic areas for compounds derived from this compound comes from its use as a building block for Mnk1 and Mnk2 inhibitors. google.com The inhibition of Mnk kinases is a promising strategy for various diseases due to their role in the regulation of protein synthesis via the eIF4E pathway, which is often dysregulated in disease states. google.com

Based on the targets of the final products synthesized from this intermediate, potential therapeutic applications include:

Proliferative Diseases: This includes various forms of cancer, both solid tumors and hematological malignancies, where the Mnk-eIF4E axis is known to promote cell growth, proliferation, and survival. google.com

Neurodegenerative Disorders: There is evidence linking dysregulated protein synthesis to neurodegenerative conditions like Alzheimer's disease. Modulating this pathway could offer a novel therapeutic approach. google.com

Neurodevelopmental and Psychiatric Disorders: The eIF4E pathway has been implicated in conditions such as autism spectrum disorders and schizophrenia, suggesting that Mnk inhibitors could have therapeutic potential in these areas. google.com

The exploration of these indications represents a significant future direction for molecules built upon the this compound scaffold.

Collaborative Research Directions and Interdisciplinary Approaches

The successful translation of a chemical entity like this compound from a synthetic building block to a key component of a clinical candidate necessitates extensive collaboration across multiple scientific disciplines. The therapeutic potential suggested by its role in synthesizing Mnk inhibitors highlights the need for integrated research efforts. google.com

Future progress will depend on synergistic collaborations between:

Medicinal and Synthetic Chemists: To design and synthesize novel analogs, create prodrugs, and optimize lead compounds derived from the core scaffold.

Structural Biologists and Computational Chemists: To use techniques like X-ray crystallography and molecular modeling to understand how fragments bind to their targets and to guide the rational design of more potent inhibitors. rsc.org

Pharmacologists and Cell Biologists: To perform in vitro and in vivo testing to evaluate the efficacy, selectivity, and mechanism of action of new compounds in relevant disease models.

Clinical Researchers: To ultimately design and conduct clinical trials to assess the safety and efficacy of any resulting drug candidates in patients.

Such an interdisciplinary approach is essential to fully exploit the potential of this compound and its derivatives in developing next-generation therapeutics for cancer, neurodegeneration, and other challenging diseases.

Q & A

Q. How can researchers design control experiments to validate catalytic efficiency in reactions involving this compound?

  • Methodological Answer : Compare reaction yields using Pd(0) vs. Pd(II) catalysts, or test ligand-free conditions to assess metal leaching. Isotopic labeling (e.g., ¹³C-morpholine) tracks incorporation efficiency. Use kinetic profiling (e.g., variable-temperature NMR) to identify intermediates and bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.